molecular formula C22H20NO5+ B1205590 Chelilutine

Chelilutine

Cat. No. B1205590
M. Wt: 378.4 g/mol
InChI Key: LZJHNXHYKRKCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chelilutine is a benzophenanthridine alkaloid.

Scientific Research Applications

Alzheimer's Disease Therapy

Chelilutine's involvement in Alzheimer's disease (AD) therapy is notable. Pharmacotherapeutic approaches for AD are evolving, and treatments like cholinesterase inhibitors (ChEIs) are suggested for cognitive improvement and neuroprotection. Studies indicate that ChEI therapy may lead to quality-of-life enhancements, including stabilized cognitive impairment, decreased caregiver stress, and a delay in dementia-related nursing home placements. Memantine, another drug, is known to delay cognitive and functional deterioration in moderate to severe AD, and its combination with ChEI therapy has been found significantly more efficacious than ChEI therapy alone (Standridge, 2004).

Hepatotoxicity and Herb-Induced Liver Injury (HILI)

Chelilutine has been linked to hepatotoxicity, a form of liver injury. It's important to note that despite Chelilutine's claimed hepatoprotective effects, several cases have been reported where hepatotoxicity was probably or highly probably connected with Chelilutine exposure. This hepatotoxicity has been defined as a distinct form of HILI, due to an idiosyncratic reaction of the metabolic type. This evidence is crucial, especially considering the absence of considerable benefits of Chelilutine therapy, leading to a negative risk-to-benefit ratio of using herbal products containing Chelilutine (Pantano et al., 2017).

Chemoinformatics in Drug Discovery

Chelilutine's chemical properties and interactions might be explored through chemoinformatics, a scientific discipline that deals with the storage, organization, management, retrieval, analysis, dissemination, visualization, and use of chemical information. Chemoinformatics is extensively used in drug discovery and development, and it's experiencing significant growth due to the advent of high-throughput experimental techniques and the need to analyze very large datasets. It's likely that chemoinformatics techniques could be applied to further understand Chelilutine's properties and potential applications in various therapeutic areas (Agrafiotis et al., 2007).

Antioxidant Supplementation and Chemotherapy Toxicity

The relationship between Chelilutine and antioxidant supplementation in the context of chemotherapy toxicity is another area of interest. A systematic review of randomized controlled trials has shown that antioxidant supplementation during chemotherapy may reduce dose-limiting toxicities. The use of antioxidants like glutathione, melatonin, vitamin E, and selenium was predominantly associated with decreased toxicities. However, the need for well-designed studies evaluating larger populations and specific antioxidants in relation to chemotherapy is evident (Block et al., 2008).

properties

Product Name

Chelilutine

Molecular Formula

C22H20NO5+

Molecular Weight

378.4 g/mol

IUPAC Name

1,2,4-trimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium

InChI

InChI=1S/C22H20NO5/c1-23-10-15-20(18(24-2)9-19(25-3)22(15)26-4)13-6-5-12-7-16-17(28-11-27-16)8-14(12)21(13)23/h5-10H,11H2,1-4H3/q+1

InChI Key

LZJHNXHYKRKCDZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C(=C3C(=CC(=C(C3=C1)OC)OC)OC)C=CC4=CC5=C(C=C42)OCO5

synonyms

chelilutine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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